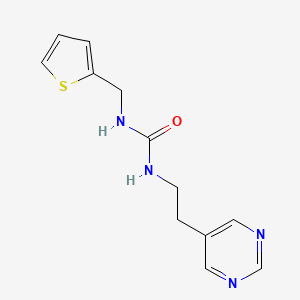
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H31ClN6O2 and its molecular weight is 495.02. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Tetrahydroquinoline Derivatives : Research on the synthesis of new tetrahydroquinoline derivatives showcases methods for creating complex organic molecules that could serve as a foundation for developing compounds with specific biological activities. One study detailed the synthesis and structural characterization of tetrahydroquinolines, emphasizing the versatility of these compounds in medicinal chemistry (E. A. Al-Taifi et al., 2016).
Biological Properties and Applications
- ABCB1 Inhibitors Based on Tetrahydroisoquinoline : A study explored the design and synthesis of ABCB1 inhibitors, incorporating tetrahydroisoquinoline moieties, demonstrating their potential in modulating biological pathways relevant to drug resistance. This research highlights how structural features influence the biological properties of compounds, which could be pertinent to the development of therapeutics (N. Colabufo et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition by Quinoline Analogs : Another area of application is in the field of corrosion inhibition, where quinoline analogs have been assessed for their effectiveness in protecting metals against corrosion, demonstrating the chemical versatility and application breadth of such compounds (H. About et al., 2020).
Antimicrobial Activity
- Quinazolinone and Thiazolidinone Antimicrobial Agents : The development of antimicrobial agents using quinazolinone and thiazolidinone frameworks has shown promising results in battling bacterial and fungal infections, indicating the potential for such compounds in addressing antimicrobial resistance (N. Desai et al., 2011).
Antiviral Research
- Antiviral Activities of Quinoline Derivatives : Research into quinoline-based heterocyclic systems has also shown that these compounds can exhibit potent antiviral activities, suggesting their use in developing antiviral therapeutics (Mohamed M. Y. Kaddah et al., 2021).
特性
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-31-10-12-33(13-11-31)24(19-6-8-23-18(14-19)4-3-9-32(23)2)17-29-25(34)26(35)30-22-15-21(27)7-5-20(22)16-28/h5-8,14-15,24H,3-4,9-13,17H2,1-2H3,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDGXCKPERHVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

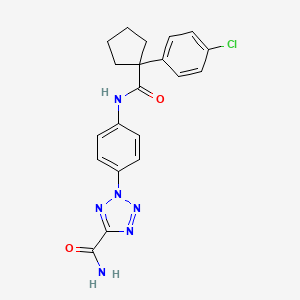
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)
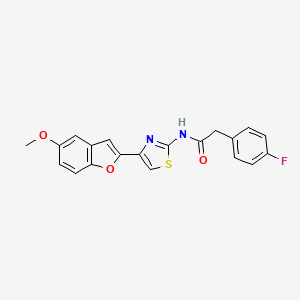
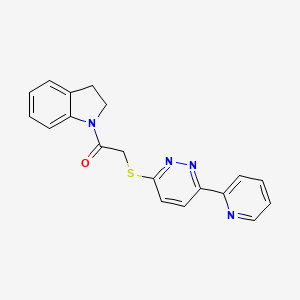
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)
![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)

![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)
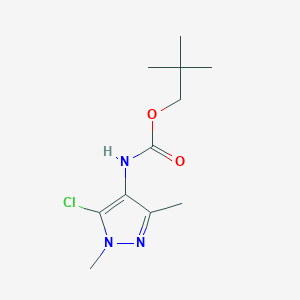
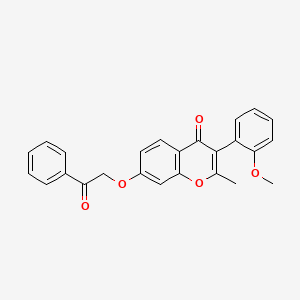
![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)
![(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2819821.png)
